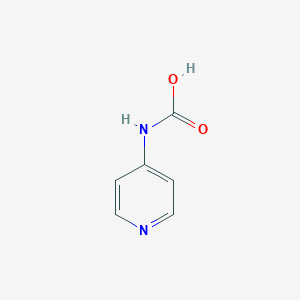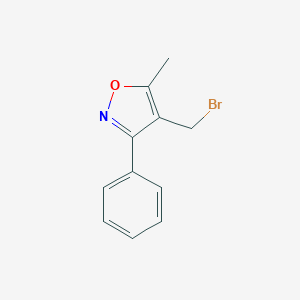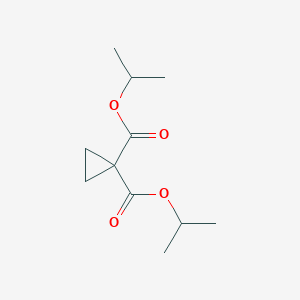![molecular formula C7H5N3O B064250 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde CAS No. 169888-58-8](/img/structure/B64250.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring fused with a pyridine ring and an aldehyde group at position 7. The presence of these functional groups makes it a potent pharmacophore for drug development.
Mecanismo De Acción
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde varies depending on its biological activity. For example, in anticancer activity, it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death. In antiviral activity, it inhibits the replication of viruses by targeting viral enzymes.
Efectos Bioquímicos Y Fisiológicos
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. It also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability. It also has limited selectivity, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One direction is to explore its potential as a scaffold for developing new drugs with improved selectivity and efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, its pharmacokinetic and pharmacodynamic properties can be further investigated to optimize its use in clinical settings.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a promising compound with diverse biological activities. Its synthesis methods are efficient, and it has several advantages for lab experiments. Its potential as a scaffold for drug development and its biochemical and physiological effects make it an interesting subject for future research.
Métodos De Síntesis
There are several methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One of the most commonly used methods is the reaction of 2-aminopyridine with formic acid and sodium azide in the presence of a catalyst. Another method involves the reaction of 2-amino-5-nitropyridine with hydrazine hydrate and sodium azide in the presence of a catalyst. These methods are efficient and provide good yields of the desired product.
Aplicaciones Científicas De Investigación
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as a scaffold for developing new drugs.
Propiedades
Número CAS |
169888-58-8 |
|---|---|
Nombre del producto |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde |
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
triazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-7-3-1-2-6-4-8-9-10(6)7/h1-5H |
Clave InChI |
PUYNQOJTVAIGAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
SMILES canónico |
C1=CC2=CN=NN2C(=C1)C=O |
Sinónimos |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



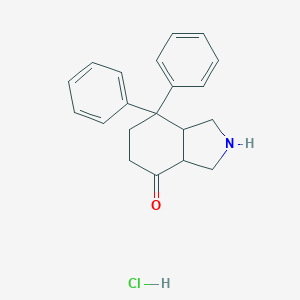
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
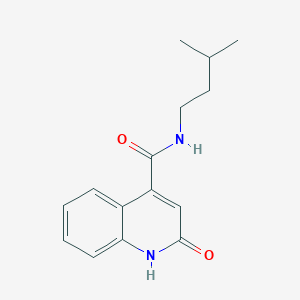
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
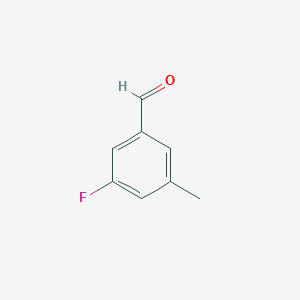

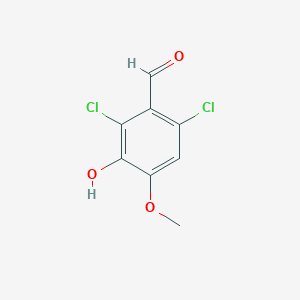
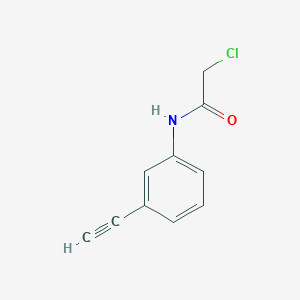
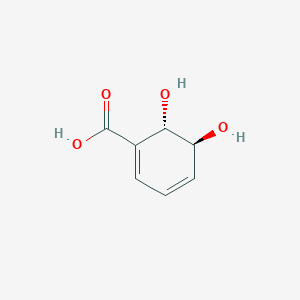
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
